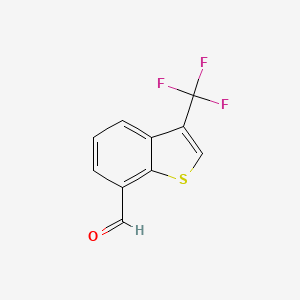
3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a benzothiophene ring with an aldehyde functional group at the 7th position
準備方法
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzothiophene derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst like tetrabutylammonium fluoride . The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the trifluoromethylated benzothiophene with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
化学反応の分析
Types of Reactions: 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: 3-(Trifluoromethyl)-1-benzothiophene-7-carboxylic acid.
Reduction: 3-(Trifluoromethyl)-1-benzothiophene-7-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
科学的研究の応用
3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity .
類似化合物との比較
3-(Trifluoromethyl)phenylhydrazine: Used in the synthesis of various hydrazine derivatives.
4-(Trifluoromethyl)phenol: Known for its use in the synthesis of trifluoromethylated phenols.
Trifluoromethylpyridine: Utilized in the synthesis of pyridine derivatives with trifluoromethyl groups.
Uniqueness: 3-(Trifluoromethyl)-1-benzothiophene-7-carbaldehyde is unique due to the presence of both a trifluoromethyl group and an aldehyde group on the benzothiophene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical development .
特性
分子式 |
C10H5F3OS |
|---|---|
分子量 |
230.21 g/mol |
IUPAC名 |
3-(trifluoromethyl)-1-benzothiophene-7-carbaldehyde |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-6(4-14)2-1-3-7(8)9/h1-5H |
InChIキー |
BLOGTUDSUZAVEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)C(=CS2)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![sodium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13424911.png)
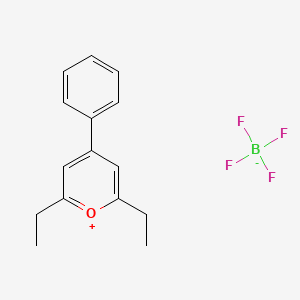
![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
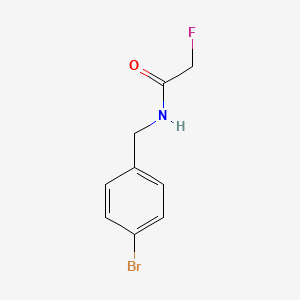
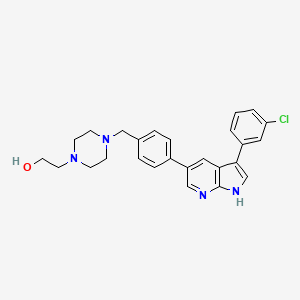
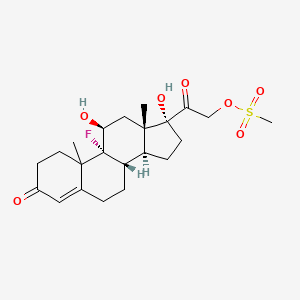
![3-[(3R,4R)-3-[(7-hydroxypyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13424939.png)
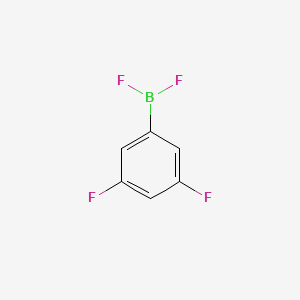

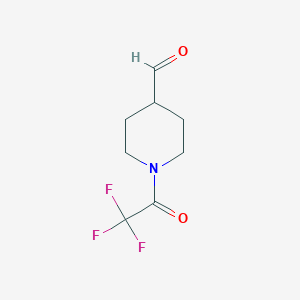
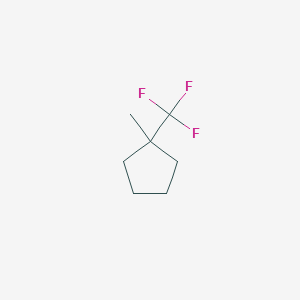
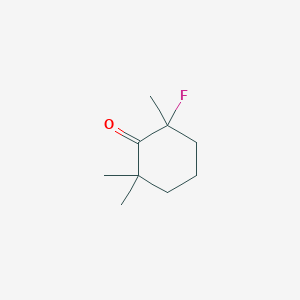
![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)
